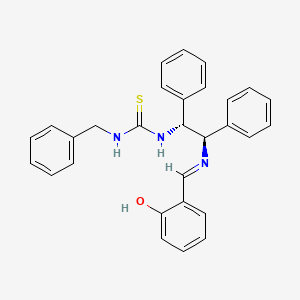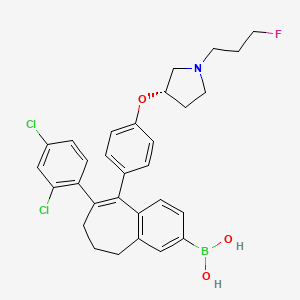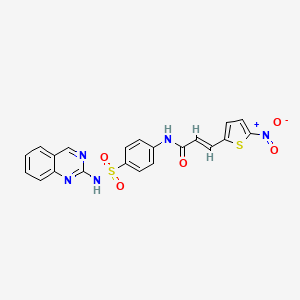
Mlkl-IN-7
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mlkl-IN-7 is a small molecule inhibitor specifically designed to target the mixed lineage kinase domain-like protein (MLKL). MLKL is a crucial mediator in the necroptosis pathway, a form of programmed cell death distinct from apoptosis. Necroptosis is involved in various pathological conditions, including inflammatory and neurodegenerative diseases. This compound has garnered significant interest due to its potential therapeutic applications in modulating necroptosis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Mlkl-IN-7 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route typically starts with the preparation of a core scaffold, followed by the introduction of specific functional groups that confer inhibitory activity against MLKL. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the desired chemical transformations occur efficiently.
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis to a larger scale while maintaining the purity and yield of the compound. This involves optimizing reaction conditions, such as temperature, pressure, and reaction time, as well as employing advanced purification techniques like chromatography and crystallization. The goal is to produce this compound in sufficient quantities for preclinical and clinical studies.
化学反应分析
Types of Reactions
Mlkl-IN-7 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like halides, amines, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.
科学研究应用
Mlkl-IN-7 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the necroptosis pathway and the role of MLKL in cell death.
Biology: Employed in cellular assays to investigate the effects of MLKL inhibition on cell viability and necroptosis.
Medicine: Potential therapeutic agent for treating diseases associated with dysregulated necroptosis, such as inflammatory and neurodegenerative disorders.
Industry: Utilized in drug discovery and development programs aimed at identifying new necroptosis inhibitors.
作用机制
Mlkl-IN-7 exerts its effects by binding to the mixed lineage kinase domain-like protein (MLKL), thereby inhibiting its activity. MLKL is a key effector in the necroptosis pathway, and its activation involves phosphorylation by receptor-interacting protein kinase 3 (RIPK3). Once activated, MLKL translocates to the plasma membrane, where it disrupts membrane integrity, leading to cell death. This compound prevents this process by blocking MLKL activation and subsequent membrane translocation .
相似化合物的比较
Similar Compounds
Necrostatin-1: An inhibitor of receptor-interacting protein kinase 1 (RIPK1), another key player in the necroptosis pathway.
GSK’872: A selective inhibitor of receptor-interacting protein kinase 3 (RIPK3).
NSA: A small molecule inhibitor targeting MLKL, similar to Mlkl-IN-7.
Uniqueness
This compound is unique in its high specificity for MLKL, making it a valuable tool for dissecting the necroptosis pathway. Unlike other inhibitors that target upstream kinases like RIPK1 and RIPK3, this compound directly inhibits the terminal effector of necroptosis, providing a more targeted approach to modulating this cell death pathway .
属性
分子式 |
C21H15N5O5S2 |
|---|---|
分子量 |
481.5 g/mol |
IUPAC 名称 |
(E)-3-(5-nitrothiophen-2-yl)-N-[4-(quinazolin-2-ylsulfamoyl)phenyl]prop-2-enamide |
InChI |
InChI=1S/C21H15N5O5S2/c27-19(11-7-16-8-12-20(32-16)26(28)29)23-15-5-9-17(10-6-15)33(30,31)25-21-22-13-14-3-1-2-4-18(14)24-21/h1-13H,(H,23,27)(H,22,24,25)/b11-7+ |
InChI 键 |
URTZWFXYHGBPQY-YRNVUSSQSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C=NC(=N2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)/C=C/C4=CC=C(S4)[N+](=O)[O-] |
规范 SMILES |
C1=CC=C2C(=C1)C=NC(=N2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C=CC4=CC=C(S4)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(E)-3-(7-methoxy-1H-indol-3-yl)-N-[2-(2-prop-2-enoxyphenyl)ethyl]prop-2-enamide](/img/structure/B12385353.png)
![(2S,4R)-1-[(2S)-2-[4-[4-[[3-fluoro-2-[6-fluoro-1-(4-methyl-2-propan-2-ylpyridin-3-yl)-4-[(2S)-2-methyl-4-prop-2-enoylpiperazin-1-yl]-2-oxopyrido[2,3-d]pyrimidin-7-yl]phenoxy]methyl]piperidin-1-yl]butanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12385360.png)
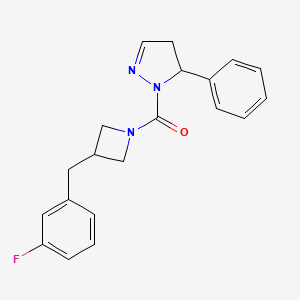
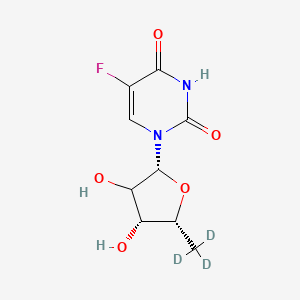
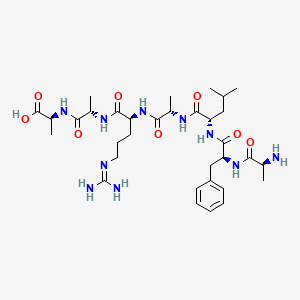
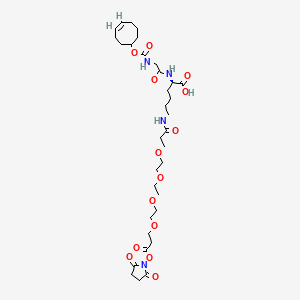
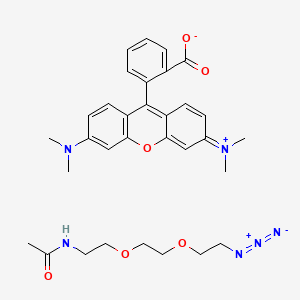
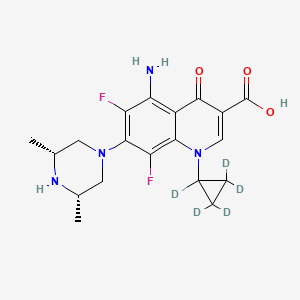
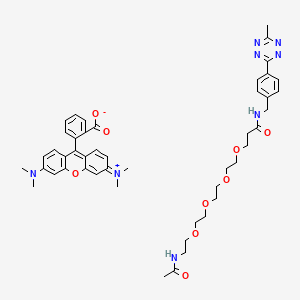
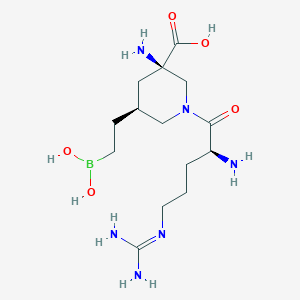
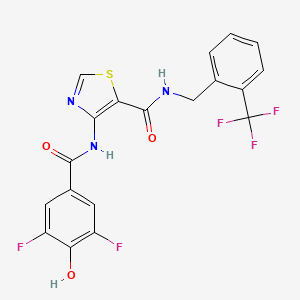
![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1R,4aR,6aR,6aR,6bR,8aR,9R,10R,11R,12aR,14aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-4,5,6,6a,7,8,8a,10,11,12,13,14,14a,14b-tetradecahydro-1H-picene-4a-carboxylate](/img/structure/B12385422.png)
